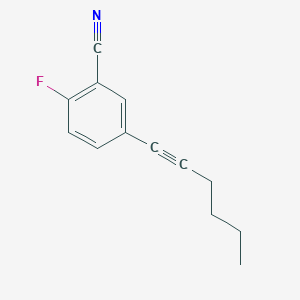

2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile

Description

2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile is a fluorinated aromatic nitrile compound characterized by a benzonitrile core substituted with a fluorine atom at the 2-position and a hex-1-yn-1-yl group at the 5-position. These compounds are frequently employed as intermediates in pharmaceuticals (e.g., PARP inhibitors) and materials science (e.g., OLED emitters) due to their electron-withdrawing nitrile group and tunable substituents .

Properties

Molecular Formula |

C13H12FN |

|---|---|

Molecular Weight |

201.24 g/mol |

IUPAC Name |

2-fluoro-5-hex-1-ynylbenzonitrile |

InChI |

InChI=1S/C13H12FN/c1-2-3-4-5-6-11-7-8-13(14)12(9-11)10-15/h7-9H,2-4H2,1H3 |

InChI Key |

ZVQSYYCGESZXCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC1=CC(=C(C=C1)F)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with 2-fluorobenzonitrile as the starting material.

Alkylation: The 2-fluorobenzonitrile undergoes alkylation with hex-1-yne in the presence of a suitable base and catalyst to introduce the hex-1-yn-1-yl group at the 5-position.

Chemical Reactions Analysis

2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Addition Reactions: The triple bond in the hex-1-yn-1-yl group can participate in addition reactions with various reagents.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile involves its interaction with specific molecular targets. The fluoro group and the triple bond in the hex-1-yn-1-yl group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their substituents, molecular weights, synthesis methods, and applications:

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) : Enhances electron-withdrawing capacity and thermal stability, making it suitable for OLEDs. The -CF₃ group in 2-fluoro-5-(trifluoromethyl)benzonitrile facilitates hydrogen bonding in solid-state films, improving device efficiency (EQE up to 4.8%) .

- Alkyne/Imidazopyridine : Compounds like 2-fluoro-5-(imidazo[1,2-a]pyridin-3-yl)benzonitrile exhibit π-conjugation extensions, enhancing binding affinity in drug discovery. However, lower synthetic yields (17%) may limit scalability .

- Oxoisobenzofuranylidene : The planar, conjugated system in 2-fluoro-5-[(3-oxoisobenzofuran-1(3H)-ylidene)methyl]benzonitrile improves solubility and bioactivity, critical for PARP inhibitors .

Key Research Findings

Substituent-Driven Luminescence : Fluorine and -CF₃ groups reduce aggregation-caused quenching (ACQ) in OLEDs, enabling AIEE (aggregation-induced emission enhancement) .

Mechanochromic Behavior: Certain 2-fluoro-5-substituted benzonitriles exhibit stimuli-responsive luminescence, useful in sensors .

Drug Discovery Efficiency : Low-molecular-weight imidazopyridine derivatives (e.g., 320.32 g/mol) demonstrate high ligand efficiency, critical for CNS permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.